5-Amino-4-chlorosalicylic acid

Description

Contextualization of Salicylic (B10762653) Acid Derivatives in Biomedical and Chemical Sciences

Salicylic acid and its derivatives are a cornerstone of significant research and application in the biomedical and chemical sciences. As a simple aromatic carboxylic acid featuring both a hydroxyl and a carboxyl group, salicylic acid's structure is a versatile scaffold for chemical modification. researchgate.net Its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. nih.govresearchgate.net

In the biomedical field, these compounds are not only foundational to pharmaceuticals like aspirin (B1665792) but are also integral to advanced applications such as drug delivery systems and tissue engineering. nih.govresearchgate.net For instance, polymers derived from salicylic acid are being explored for creating electrospun nanofibers designed to promote nerve regeneration by providing anti-inflammatory and analgesic effects at the site of injury. nih.gov The inherent biocompatibility and potential for controlled release of the active agent make these derivatives highly promising for various medical uses. researchgate.net Furthermore, their antimicrobial and antifungal properties have led to their use as preservatives and in dermatological treatments. researchgate.netnih.gov

Structural Classification of Aminosalicylic Acids and Chlorosalicylic Acids

Substituted salicylic acids can be broadly categorized based on the functional groups attached to the benzene (B151609) ring. Aminosalicylic acids and chlorosalicylic acids are two such major classes, defined by the presence of amino (-NH₂) and chloro (-Cl) groups, respectively.

Aminosalicylic Acids: These are salicylic acid derivatives where one or more hydrogen atoms on the benzene ring are replaced by an amino group. The position of the amino group relative to the carboxyl group is critical to the compound's properties and function.

4-Aminosalicylic acid (4-ASA) is a well-known antitubercular agent. nih.govgenome.jp It functions as an analog of para-aminobenzoic acid (PABA) and is thought to inhibit folic acid synthesis in Mycobacterium tuberculosis. nih.govdrugbank.com

3-Aminosalicylic acid and 5-Aminosalicylic acid (Mesalazine) are other isomers, with the latter being a primary treatment for inflammatory bowel disease. nih.govchemrevlett.com

Chlorosalicylic Acids: This class consists of salicylic acid molecules substituted with one or more chlorine atoms. The position of the chlorine atom influences the compound's acidity and biological activity.

5-Chlorosalicylic acid is a monohydroxybenzoic acid where the hydrogen at position 5 is replaced by chlorine. nih.govebi.ac.uk It is a known metabolite of the anti-helminthic drug niclosamide (B1684120) and has been studied for its own antimicrobial properties and as a ligand in coordination chemistry. ebi.ac.ukebi.ac.uk

4-Chlorosalicylic acid is an isomer with the chlorine at the 4-position. nih.gov It has demonstrated potent antimicrobial activity against various bacteria and fungi and acts as an inhibitor of certain enzymes. medchemexpress.comselleckchem.com

Specificity of 5-Amino-4-chlorosalicylic Acid Substitution Pattern

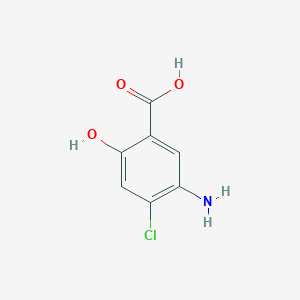

This compound is a disubstituted derivative of salicylic acid, featuring both an amino group at the C5 position and a chlorine atom at the C4 position. This specific arrangement of functional groups—a hydroxyl at C2, a carboxyl at C1, a chlorine at C4, and an amino group at C5—defines its unique chemical identity.

The compound is identified by the CAS Number 55302-98-2. echemi.comthsci.com Its synthesis can be achieved from 4-Chloro-3-nitrobenzoic acid. chemicalbook.com The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the salicylic acid backbone is expected to significantly influence its electronic properties, reactivity, and potential biological interactions, distinguishing it from its monosubstituted counterparts.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₃ | echemi.com |

| Molecular Weight | 187.58 g/mol | echemi.com |

| CAS Number | 55302-98-2 | echemi.comthsci.com |

| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | echemi.com |

| Density | 1.636 g/cm³ | echemi.com |

| Boiling Point | 400.5°C at 760 mmHg | echemi.com |

| Flash Point | 196°C | echemi.com |

Overview of Research Gaps Pertaining to the Chemical Compound

Despite the extensive research into salicylic acid derivatives, this compound remains a largely uncharacterized compound. It is frequently listed in chemical supplier catalogs as a research chemical or building block, which indicates its availability for synthesis but also underscores the lack of in-depth investigation into its properties and potential applications.

The primary research gaps include:

Biological Activity: There is a significant absence of published studies on the biological effects of this compound. Unlike its well-studied relatives like 4-aminosalicylic acid and 5-chlorosalicylic acid, its potential antimicrobial, anti-inflammatory, or other therapeutic activities have not been systematically evaluated.

Pharmacological Profile: No information is available regarding its mechanism of action, potential molecular targets, or pharmacokinetic properties.

Physicochemical Characterization: While basic properties are known, detailed photophysical and spectroscopic studies, which have been conducted on other derivatives like 5-chlorosalicylic acid, are lacking. researchgate.net Such studies are crucial for understanding the effect of the specific substitution pattern on the molecule's electronic behavior, such as intramolecular proton transfer. researchgate.net

Synthetic Methodologies: Although a synthetic route from 4-Chloro-3-nitrobenzoic acid is noted, there is a lack of comprehensive research on optimizing this synthesis or exploring alternative, more efficient pathways. chemicalbook.com

In essence, this compound represents a molecule of potential interest whose scientific value is yet to be explored, standing in the shadow of its more famous isomers.

| Compound Name | Structure | Key Characteristics/Uses | Reference |

|---|---|---|---|

| This compound | Research chemical; biological and physicochemical properties largely unstudied. | ||

| 4-Aminosalicylic acid | Antitubercular agent; inhibits folic acid synthesis in mycobacteria. | nih.govdrugbank.com | |

| 5-Chlorosalicylic acid | Metabolite of niclosamide; studied for antimicrobial activity and in coordination chemistry. | nih.govebi.ac.ukebi.ac.uk | |

| 4-Chlorosalicylic acid | Fungal inhibitor; exhibits broad-spectrum antimicrobial activity. | medchemexpress.comselleckchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPADCDPMRUAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657705 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55302-98-2 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Electronic Properties

Spectroscopic Investigations of Intramolecular Interactions

Spectroscopy is a fundamental tool for elucidating the structural and electronic properties of 5-Amino-4-chlorosalicylic acid. By examining its interaction with electromagnetic radiation, detailed information about its functional groups, electronic structure, and atomic connectivity can be obtained.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

While a dedicated vibrational analysis for this compound is not extensively documented, its expected spectral features can be inferred from studies on closely related compounds such as 5-chlorosalicylic acid (5-CSA), 5-bromosalicylic acid, and 2-amino-5-chloropyridine. researchgate.netebi.ac.ukcore.ac.uk The key functional groups—hydroxyl (-OH), amino (-NH₂), carboxylic acid (-COOH), and the carbon-chlorine bond (C-Cl)—give rise to characteristic vibrational bands.

The FT-IR and FT-Raman spectra are expected to show:

O-H and N-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. The amino group N-H stretching vibrations are expected as two distinct bands in the 3500-3300 cm⁻¹ range.

C=O Stretching: A strong carbonyl (C=O) stretching band from the carboxylic acid group is anticipated around 1720-1680 cm⁻¹. In studies of 5-chlorosalicylic acid complexes, this band is a key indicator of coordination. researchgate.net

Aromatic C=C Stretching: The aromatic ring C=C stretching vibrations typically occur in the 1625-1400 cm⁻¹ region. For the related compound 5-bromosalicylic acid, these bands were observed between 1589 cm⁻¹ and 1001 cm⁻¹ in the FT-IR spectrum. researchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is expected near 1620 cm⁻¹. For 2-amino-5-chloropyridine, this mode was identified at 1626 cm⁻¹ in FT-IR. core.ac.uk

C-Cl Stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, though its intensity can vary.

The table below summarizes characteristic vibrational frequencies observed in related molecules, providing a reference for identifying the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) | Citation(s) |

| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (Broad) | Salicylic (B10762653) Acid Derivatives | researchgate.net |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3400 | 2-Amino-5-chloropyridine | core.ac.uk |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3300 | 2-Amino-5-chloropyridine | core.ac.uk |

| Carbonyl (C=O) | C=O Stretch | 1720 - 1680 | N-(5-chlorosalicyloyl)-8-aminocaprylic acid, 5-CSA | researchgate.net |

| Amino (-NH₂) | N-H Bend (Scissoring) | ~1620 | 2-Amino-5-chloropyridine | core.ac.uk |

| Aromatic Ring | C=C Stretch | 1625 - 1400 | 5-Bromo-salicylic acid | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

The electronic absorption and emission properties of salicylic acid derivatives are of significant interest, particularly due to the phenomenon of excited-state intramolecular proton transfer (ESIPT). For this compound, the UV-Vis spectrum is expected to be influenced by the competing electronic effects of the amino and chloro substituents.

Studies on 5-chlorosalicylic acid (5-CSA) reveal absorption maxima that are slightly red-shifted compared to salicylic acid, with a large Stokes-shifted fluorescence emission band that is characteristic of ESIPT. ebi.ac.uknih.gov The presence of the amino group, a strong auxochrome, would likely induce a further bathochromic (red) shift in the absorption spectrum of this compound. Research on 5-aminosalicylic acid has shown modulation of its fluorescence properties, indicating the significant role of the amino group in its photophysics. acs.org

The fluorescence spectrum is expected to be dominated by a large Stokes-shifted emission from the proton-transferred keto-tautomer, a hallmark of the ESIPT process common to salicylic acids. nih.govresearchgate.net

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Feature(s) | Citation(s) |

| 5-Chlorosalicylic Acid | ~310 nm (in MeCN) | ~440 nm (in MeCN) | Large Stokes shift, indicative of ESIPT. | nih.gov |

| 5-Aminosalicylic Acid | Not specified | Not specified | Fluorescence properties are modulated by the amino group and environment. | acs.org |

| Salicylic Acid (Parent) | ~300 nm | Dual Emission | Exhibits both local emission (~350 nm) and ESIPT emission (~450 nm). | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The spectrum would feature signals for the two remaining aromatic protons, the amino protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the electronic influence of the adjacent substituents. The acidic protons are expected to be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The spectrum would show seven distinct signals for the carbon atoms. The carboxyl carbon (C=O) would be the most downfield signal (δ > 170 ppm). The chemical shifts of the aromatic carbons would be modulated by the attached functional groups: the -OH and -NH₂ groups cause upfield shifts (shielding), while the -Cl and -COOH groups cause downfield shifts (deshielding).

The following table shows representative NMR data for a related compound, providing a basis for comparison.

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) in DMSO-d₆ | Citation(s) |

| 5-Chlorosalicylic Acid | ¹H NMR | Aromatic H: ~6.9-7.8 ppm; Acidic Protons (OH, COOH): Broad, >10 ppm | nih.gov |

| 4-Chlorosalicylic Acid | ¹H NMR | Aromatic H: ~6.9-7.8 ppm | nih.govchemicalbook.com |

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics in Salicylic Acid Derivatives

Salicylic acid and its derivatives are classic examples of molecules that undergo Excited-State Intramolecular Proton Transfer (ESIPT). acs.org This process involves the transfer of the phenolic proton to the carbonyl oxygen upon photoexcitation, forming a transient keto-tautomer that is responsible for a characteristic large Stokes-shifted fluorescence. nih.govacs.org

For this compound, the ESIPT process is expected to be operative but modulated by its substituents. Detailed photophysical studies on 5-chlorosalicylic acid (5-CSA) confirm the occurrence of ESIPT. nih.govresearchgate.net It was found that the chlorine substituent slightly reduces the intramolecular hydrogen bond strength in the ground state and increases the energy barrier for ESIPT compared to salicylic acid. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The assembly of molecules in the solid state is dictated by a network of non-covalent interactions, with hydrogen bonding playing a dominant role for a molecule like this compound.

Hydrogen Bonding Patterns and Networks

The crystal structure of this compound is expected to be defined by a rich network of hydrogen bonds involving its hydroxyl, carboxyl, and amino functional groups.

Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond between the phenolic -OH group and the carbonyl oxygen of the adjacent -COOH group is a defining feature of salicylic acids. This interaction pre-organizes the molecule for ESIPT and is a persistent feature in the crystal structures of its derivatives. researchgate.net

Intermolecular Hydrogen Bonds:

Carboxylic Acid Dimer: The most common supramolecular synthon for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. This R²₂(8) graph set motif is prevalent in the crystal structures of many substituted salicylic acids. dntb.gov.ua

Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O bonds with the carboxyl or hydroxyl groups of neighboring molecules. This can lead to the formation of extended chains or sheets, competing with or complementing the carboxylic acid dimer. researchgate.net

Studies on related structures, such as 5-chloro salicylamides and co-crystals of 5-chlorosalicylic acid, demonstrate the versatility of these interactions in forming diverse supramolecular architectures, including linear chains and more complex networks. mdpi.comnih.gov The final solid-state structure of this compound will depend on the delicate energetic balance between these competing intramolecular and intermolecular hydrogen bonds.

Halogen Bonding Interactions in Crystal Structures

A review of scientific literature did not yield specific studies detailing the crystal structure of this compound, and as a result, there is no available data on halogen bonding interactions within its crystal lattice. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In related chlorinated compounds, such as salts of 5-chlorosalicylic acid, Cl⋯Cl and Cl⋯O halogen bonds have been observed to play a role in stabilizing crystal packing. researchgate.netiucr.org For instance, in the crystal structure of 2,6-diamino-4-chloropyrimidin-1-ium 5-chlorosalicylate, a Cl⋯Cl interaction was identified with a specific distance and angle, contributing to the supramolecular assembly. iucr.org However, without a determined crystal structure for this compound itself, no such analysis can be confirmed for this specific compound.

Insights from Hirshfeld Surface Analysis and Fingerprint Plots

Detailed Hirshfeld surface analysis and the corresponding fingerprint plots for this compound are not available in the reviewed scientific literature. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties like normalized contact distance (d_norm) onto the molecular surface, researchers can identify regions of significant intermolecular contact. erciyes.edu.tr

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of different contact types (e.g., H⋯H, O⋯H, C⋯H) to the total surface area. nih.govresearchgate.neterciyes.edu.tr For various salts of the related compound 5-chlorosalicylic acid, Hirshfeld analysis has been used to explore the nature and relative importance of hydrogen bonds and other weak interactions that direct their crystal packing. nih.govresearchgate.net Without experimental crystal data for this compound, a comparable analysis has not been performed.

Charge Density Distribution Analysis (Quantum Theory of Atoms in Molecules - QTAIM)

There are no published studies providing a charge density distribution analysis using the Quantum Theory of Atoms in Molecules (QTAIM) for this compound. QTAIM analysis is a theoretical method used to investigate the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). iucr.orgresearchgate.net Key parameters calculated at a bond critical point (BCP), such as the electron density itself and its Laplacian (∇²ρ), can characterize an interaction as either a shared-shell (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions) type. researchgate.netiucr.org This analysis has been applied to salts of 5-chlorosalicylic acid to elucidate the strength and nature of their hydrogen bonding networks. nih.govresearchgate.netiucr.org However, a similar theoretical investigation for this compound has not been reported in the available literature.

Biological Activity Profiles and Mechanistic Investigations

Anti-inflammatory Pathways and Modulation

Interference with Eicosanoid Metabolism (Prostaglandins, Leukotrienes)

There is no available research that specifically investigates the interference of 5-Amino-4-chlorosalicylic acid with the metabolism of eicosanoids, such as prostaglandins (B1171923) and leukotrienes.

Reactive Oxygen Species (ROS) Scavenging Activity

No studies were identified that specifically detail the reactive oxygen species (ROS) scavenging activity of this compound.

Effects on Leukocyte Function and Cytokine Production

Information regarding the effects of this compound on leukocyte function and the production of cytokines is not available in the current body of scientific literature.

Inhibition of NFκB Activity by Salicylate (B1505791) Derivatives

While the inhibition of NFκB activity is a known mechanism for some salicylate derivatives, no specific research has been published detailing this effect for this compound.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma) Ligand Activity

There is no evidence in the reviewed literature to suggest that this compound acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma).

Antimicrobial and Antifungal Mechanisms

Specific studies detailing the antimicrobial and antifungal mechanisms of this compound are not present in the available scientific literature.

Bacteriostatic Action Against Mycobacteria (Relevance from Aminosalicylic Acid)

Para-aminosalicylic acid (PAS) is a well-established bacteriostatic agent against Mycobacterium tuberculosis. chemdad.com Its activity is highly specific to this genus. The structural similarity of this compound to PAS suggests that it may also exhibit bacteriostatic properties against mycobacteria. The mechanism of PAS is linked to the inhibition of essential metabolic pathways in the bacterium. chemdad.com Given that this compound retains the core aminosalicylate structure, it is plausible that it could function as an antimetabolite in mycobacteria.

Inhibition of Folic Acid Synthesis (Relevance from Aminosalicylic Acid)

The primary mechanism of action for p-aminosalicylic acid is its role as an antimetabolite in the folic acid synthesis pathway. chemdad.com Bacteria, including mycobacteria, must synthesize their own folic acid, as they cannot utilize dietary folate. microbenotes.com This pathway involves the enzyme dihydropteroate (B1496061) synthase (DHPS), which incorporates para-aminobenzoic acid (PABA). microbenotes.commdpi.com PAS acts as a competitive inhibitor of DHPS, substituting for PABA and leading to the formation of a non-functional folate analogue. chemdad.commicrobenotes.com This disruption halts the production of essential downstream metabolites like purines, thymidine, and certain amino acids, thereby arresting bacterial growth. mdpi.com As this compound is a structural analogue of PABA, it is hypothesized to similarly interfere with the folate pathway in susceptible microorganisms.

Inhibition of Mycobactin (B74219) Synthesis and Iron Uptake (Relevance from Aminosalicylic Acid)

Beyond folate synthesis, a key target of aminosalicylates in mycobacteria is the synthesis of mycobactins. nih.gov Mycobactins are siderophores—small, iron-chelating molecules—that are essential for iron acquisition by Mycobacterium tuberculosis. nih.gov Iron is a critical cofactor for numerous enzymes, and its uptake is vital for bacterial survival and pathogenesis. Research has proposed that p-aminosalicylate inhibits the formation of mycobactin. nih.gov More specifically, salicylates are activated by the enzyme MbtA, an adenylating enzyme that is the first step in incorporating the salicylate moiety into the mycobactin structure. nih.gov It is plausible that this compound could act as a substrate for MbtA, leading to the formation of an altered mycobactin that is non-functional, or it could inhibit the enzyme directly, thereby depriving the bacterium of essential iron.

Broad-Spectrum Antimicrobial Activity (Relevance from Chlorosalicylic Acids)

The incorporation of a chlorine atom onto the salicylic (B10762653) acid ring is known to confer broad-spectrum antimicrobial activity. medchemexpress.com For instance, 4-chlorosalicylic acid has demonstrated potent activity against both Gram-negative bacteria like Escherichia coli (MIC of 250 μg/mL) and other bacteria and fungi. medchemexpress.comchemicalbook.com Similarly, derivatives of 5-chlorosalicylic acid have shown significant antibacterial action. ebi.ac.ukmdpi.com Studies on N-(5-chloro-o-hydroxyphenyl) substituted amino acid copper complexes, which are derived from 5-chlorosalicylic aldehyde, exhibited good antibacterial activity against Monilia albicans and Escherichia coli. asianpubs.org Furthermore, salicylanilide (B1680751) esters derived from 5-chlorosalicylic acid have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and various Gram-positive bacteria. nih.govmdpi.com The antimicrobial reactivity of chlorosalicylic acids has been documented, though one study on viscose fabrics found the order of reactivity to be 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. researchgate.net The presence of the 4-chloro substituent in this compound is therefore expected to contribute to a broader antimicrobial profile than aminosalicylic acid alone.

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Chlorosalicylic Acid Derivatives Against Various Microorganisms

| Compound/Derivative | Microorganism | MIC | Reference |

|---|---|---|---|

| 4-Chlorosalicylic acid | Escherichia coli | 250 µg/mL | medchemexpress.com |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | ebi.ac.uk |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | ebi.ac.uk |

| Salicylanilide benzoates (from 5-chlorosalicylic acid) | Mycobacterium tuberculosis | 0.5–8 µmol/L | nih.gov |

Antifungal Properties (Relevance from Chlorosalicylic Acids)

Chlorinated salicylic acids and their derivatives have also demonstrated notable antifungal activity. Niclosamide (B1684120), a drug synthesized from 5-chlorosalicylic acid, is known to have antifungal properties. mdpi.com Studies on various salicylanilide esters have revealed activity against fungal pathogens. For example, certain O-acyl salicylanilides show distinct activities against Trichosporon asahii and Candida krusei. mdpi.com Additionally, 4-chlorosalicylic acid is reported to have broad-spectrum antimicrobial activity which includes fungi. medchemexpress.com Copper complexes derived from 5-chlorosalicylic aldehyde also showed good activity against the fungus Monilia albicans. asianpubs.org This suggests that the this compound structure may possess inherent antifungal capabilities, attributable to the chlorosalicyl moiety.

Enzyme Inhibition Studies

Carbonic Anhydrase Isozyme Inhibition (Relevance from Salicylic Acid Derivatives)

Salicylic acid and its derivatives are a known class of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Carbonic anhydrases are ubiquitous metalloenzymes involved in fundamental physiological processes. researchgate.net Studies have investigated the inhibitory effects of various salicylic acid derivatives on human carbonic anhydrase isozymes I and II (hCA I and hCA II). nih.gov

Both 4-aminosalicylic acid and 5-chlorosalicylic acid have been shown to inhibit these isozymes. For 5-chlorosalicylic acid, the inhibition was quite potent, with an IC₅₀ value of 4.07 µM against hCA I and 0.72 µM against hCA II. nih.gov In contrast, 4-aminosalicylic acid was a weaker inhibitor, with IC₅₀ values in the millimolar range (0.13 mM for hCA I and 0.75 mM for hCA II). nih.gov The inhibition mechanism for most of these salicylates was determined to be noncompetitive. nih.gov Given that this compound combines features of both a potent (chloro-substituted) and a weak (amino-substituted) inhibitor, its specific activity against carbonic anhydrase isozymes would be of significant interest for future investigation.

Table 2: Inhibition Data of Salicylic Acid Derivatives Against Human Carbonic Anhydrase (hCA) Isozymes I and II

| Compound | hCA I IC₅₀ | hCA II IC₅₀ | hCA I Kᵢ | hCA II Kᵢ | Reference |

|---|---|---|---|---|---|

| 5-Chlorosalicylic acid | 4.07 µM | 0.72 µM | 4.16 µM | 0.95 µM | nih.govresearchgate.net |

| 4-Aminosalicylic acid | 0.13 mM | 0.75 mM | 0.24 mM | 1.48 mM | nih.govresearchgate.net |

Tyrosinase Inhibition (Relevance from 4-Chlorosalicylic Acid)

4-Chlorosalicylic acid has been identified as a potent inhibitor of mushroom tyrosinase, an enzyme crucial in the production of melanin. Research indicates that this compound effectively inhibits both the monophenolase and diphenolase activities of the enzyme. researchgate.netmedchemexpress.com The half-maximal inhibitory concentration (IC50) values for its effect on monophenolase and diphenolase activities have been determined to be 1.89 mM and 1.10 mM, respectively. researchgate.netmedchemexpress.com

Kinetic analysis of the inhibition of diphenolase activity has revealed that 4-chlorosalicylic acid acts as a reversible, mixed-II type inhibitor. researchgate.net This is a distinct mechanism compared to that of salicylic acid. researchgate.net The inhibition constants, K_I (for the free enzyme) and K_IS (for the enzyme-substrate complex), were calculated to be 1.51 mM and 0.82 mM, respectively. researchgate.net This indicates that 4-chlorosalicylic acid has a higher affinity for the enzyme-substrate complex than for the free enzyme. benthamopen.com In its inhibition of monophenolase activity, 4-chlorosalicylic acid not only extends the lag time of the enzymatic reaction but also reduces the steady-state rate. researchgate.net

Table 1: Tyrosinase Inhibition by 4-Chlorosalicylic Acid

| Parameter | Value | Reference |

|---|---|---|

| Monophenolase Activity | ||

| IC50 | 1.89 mM | researchgate.netmedchemexpress.com |

| Diphenolase Activity | ||

| IC50 | 1.10 mM | researchgate.netmedchemexpress.com |

| Inhibition Type | Mixed-II | researchgate.net |

| K_I | 1.51 mM | researchgate.net |

Anti-Cancer and Neuroprotective Potential (Relevance from 5-Aminosalicylic Acid)

5-Aminosalicylic acid (5-ASA), also known as mesalamine, has demonstrated significant anti-cancer and neuroprotective properties. lktlabs.comhilarispublisher.com Its therapeutic effects are primarily localized to the colon, where it is used in the management of inflammatory bowel disease (IBD). lktlabs.com

In the context of colorectal cancer, 5-ASA has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways. lktlabs.comnih.gov One of the primary mechanisms is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell cycle progression. nih.gov This inhibition is mediated through the disruption of phospholipase D (PLD) activity. lktlabs.comnih.gov Furthermore, 5-ASA's anti-neoplastic effects are linked to its interaction with the peroxisome proliferator-activated receptor-γ (PPARγ). nih.govoup.com Studies have shown that 5-ASA increases the expression of PPARγ and promotes its translocation to the nucleus, which in turn can inhibit cancer cell growth. mdpi.comresearchgate.net In HT-29 colorectal cancer cells, treatment with 5-ASA resulted in a significant inhibition of cell growth and proliferation (60% and 63% respectively) and induced apoptosis in 75% of the cells; these effects were nullified by a PPARγ antagonist. nih.gov

Moreover, 5-ASA impacts the cell cycle of colorectal cancer cells, inducing an arrest at the S-phase and G2/M phase in a dose-dependent manner. nih.govoup.comuniversiteitleiden.nl Prolonged exposure to 5-ASA can lead to apoptosis and mitotic catastrophe due to abnormal spindle organization. nih.govoup.com

Beyond its anti-cancer activities, 5-ASA has shown neuroprotective potential. In a study investigating manganese (Mn)-induced neurotoxicity in an immortalized rat brain endothelial cell line (RBE4), 5-ASA demonstrated a protective effect. nih.gov Treatment with 5-ASA significantly attenuated the cytotoxicity induced by manganese chloride, as evidenced by increased cell viability and decreased release of lactate (B86563) dehydrogenase (LDH). nih.gov

Table 2: Anti-Cancer and Neuroprotective Effects of 5-Aminosalicylic Acid

| Biological Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Anti-Cancer | |||

| mTOR Signaling Inhibition | Colorectal cancer cell lines | Inhibits mTOR signaling via disruption of phospholipase D (PLD) activity. | lktlabs.comnih.gov |

| PPARγ Pathway Modulation | HT-29 colorectal cancer cells | Increases PPARγ expression and nuclear translocation, leading to growth inhibition and apoptosis. | nih.govmdpi.comresearchgate.net |

| Cell Cycle Arrest | Colorectal cancer cell lines | Induces S-phase and G2/M phase arrest, leading to apoptosis and mitotic catastrophe. | nih.govoup.comuniversiteitleiden.nl |

| Neuroprotection |

Immunomodulatory Effects (Relevance from Salicylates)

Salicylates, a class of compounds that includes aspirin (B1665792), are well-known for their anti-inflammatory properties and also exhibit significant immunomodulatory effects. nih.govnih.gov These effects are mediated through various mechanisms that influence the function of immune cells and the production of signaling molecules called cytokines.

At higher concentrations, salicylates can inhibit the activity of several transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a key regulator of the inflammatory response and is involved in the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, salicylates can down-regulate the production of inflammatory mediators.

The immunomodulatory effects of salicylates extend to various immune cells, including T cells and macrophages. nih.govresearchgate.net For instance, aspirin has been shown to induce tolerogenic activity in dendritic cells and can influence the differentiation of naïve T cells into regulatory T cells, which play a crucial role in maintaining immune tolerance. nih.gov Studies have also demonstrated that aspirin can modulate the production of various cytokines. In human whole blood assays, physiologically relevant concentrations of aspirin were found to significantly increase the production of the anti-inflammatory cytokine IL-10, as well as the pro-inflammatory cytokines IL-1β and IL-6, in a dose-dependent manner when stimulated with toll-like receptor (TLR) ligands. plos.org However, an inhibitory effect was observed on the production of IFN-γ. plos.org Another salicylate-based compound, HS-Cm, was found to inhibit the production of IL-2, TNF-α, and IFN-γ in stimulated human T cells. nih.gov

Table 3: Immunomodulatory Effects of Salicylates

| Salicylate | Immune Cell Type | Effect on Cytokine Production | Reference |

|---|---|---|---|

| Aspirin | Human whole blood cells | Increased IL-1β, IL-6, IL-10; Decreased IFN-γ | plos.org |

| Aspirin | Macrophages, CD8+ T cells | Down-regulated checkpoint protein programmed cell death protein-1 | researchgate.net |

| Aspirin | Dendritic cells, T cells | Induces tolerogenic activity in dendritic cells and differentiation of regulatory T cells. | nih.gov |

| HS-Cm (Salicylate-based small molecule) | Human T cells | Inhibited production of IL-2, TNF-α, and IFN-γ | nih.gov |

Derivatization Strategies and Structure Activity Relationships Sar

Synthesis of Amide and Ester Derivatives for Modified Biological Profiles

The presence of both an amino and a carboxylic acid group on the 5-Amino-4-chlorosalicylic acid scaffold allows for a wide range of derivatizations. The synthesis of amide and ester derivatives is a common strategy to alter the molecule's lipophilicity and hydrogen bonding capabilities, which can, in turn, affect its biological activity.

The conversion of the carboxylic acid group into an amide is a key strategy for modifying the biological activity of salicylic (B10762653) acid derivatives. Amidation can enhance the molecule's ability to interact with biological targets through different binding patterns and can improve its metabolic stability. For instance, in a study involving the related compound 5-aminosalicylic acid (5-ASA), its derivatives were incorporated into poly(anhydride-esters). nih.gov This process began by coupling the 5-ASA derivative with diacyl chlorides like sebacoyl chloride or dodecanedioyl chloride to create symmetrical diacids. nih.gov These diacids were then subjected to solution polymerization to form the final polymer. nih.gov This approach, which transforms the carboxylic functionality, demonstrates a method to create larger molecules with potentially altered release characteristics and biological activity.

Similarly, new amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized by reacting them with pyrazole (B372694) carboxylic acid chlorides, resulting in compounds with potent inhibitory effects on carbonic anhydrase isoenzymes. nih.gov This highlights a general principle where the amidation of a molecule containing an amino group can lead to significantly enhanced inhibitory activity against specific enzymes. nih.gov

Modification of the amino group (N-modification) is another critical avenue for improving the potency of this compound. This can be achieved through acylation, where an acyl group is added to the nitrogen atom. This modification can increase the molecule's hydrophobicity and influence its binding to target proteins.

In the synthesis of 5-ASA-based polyanhydrides, the amino group of 5-ASA was first protected by reacting it with acyl chlorides of varying alkyl chain lengths (e.g., butyl, nonyl, and dodecyl chlorides). nih.gov This N-acylation step formed a more stable amide bond and introduced linear alkyl chains that increased the hydrophobicity of the resulting monomer. nih.gov This strategy not only facilitates further chemical reactions but also can enhance biocompatibility upon degradation of the final polymer. nih.gov The general synthetic scheme for such N-modifications is presented below.

Table 1: N-Acylation of 5-Aminosalicylic Acid Derivatives

| Starting Material | Reagent | Resulting N-Modification | Reference |

| 5-Aminosalicylic acid (5-ASA) | Butyl Acyl Chloride | Butylamido group | nih.gov |

| 5-Aminosalicylic acid (5-ASA) | Nonyl Acyl Chloride | Nonylamido group | nih.gov |

| 5-Aminosalicylic acid (5-ASA) | Dodecyl Acyl Chloride | Dodecylamido group | nih.gov |

Metal Complex Formation with 5-Chlorosalicylic Acid as a Ligand

The coordination chemistry of salicylic acid and its derivatives is a field of significant interest, as metal complexation can drastically alter the biological properties of the organic ligand. ijesi.orgiosrjournals.org 5-Chlorosalicylic acid (5-CSA), a related compound, acts as a versatile ligand, typically coordinating with metal ions through its phenolic hydroxyl and carboxylic acid groups. researchgate.netresearchgate.net

Mixed-ligand metal complexes of 5-chlorosalicylic acid (5-CSA) have been synthesized with various transition metals, such as Cr(III), Fe(III), Ni(II), and Cu(II), using an amino acid like L-Valine as a secondary ligand. researchgate.netuobaghdad.edu.iq These complexes have been characterized using a variety of analytical techniques to determine their structure and properties.

Elemental Analysis and Molar Conductance : Elemental analysis data for these complexes suggest a general formula of [M(5-CSA)2(L-Val)], indicating a 1:2:1 molar ratio of metal to 5-CSA to L-Valine. researchgate.net Molar conductance measurements in DMF solution show that the complexes are electrolytic in nature. researchgate.netuobaghdad.edu.iq

Spectral Studies (FT-IR) : FT-IR spectroscopy is used to identify the mode of coordination. In these mixed-ligand complexes, 5-CSA acts as a bidentate ligand, binding to the central metal ion through the oxygen atoms of the deprotonated hydroxyl (-OH) and carboxylate (-COO-) groups. researchgate.netresearchgate.net The secondary ligand, L-Valine, also coordinates as a bidentate ligand through its amino (-NH2) and carboxylate (-COO-) groups. researchgate.netresearchgate.net

Magnetic Susceptibility : Magnetic susceptibility measurements have revealed that the synthesized Cr(III), Fe(III), Ni(II), and Cu(II) complexes are paramagnetic. researchgate.netuobaghdad.edu.iq

Table 2: Analytical and Physicochemical Data for Mixed-Ligand Complexes of 5-Chlorosalicylic Acid (5-CSA) and L-Valine (L-Val)

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [Cr(5-CSA)₂(L-Val)] | Green | 75 | 3.80 | Octahedral | researchgate.net |

| [Fe(5-CSA)₂(L-Val)] | Brown | 79 | 5.85 | Octahedral | researchgate.net |

| [Ni(5-CSA)₂(L-Val)] | Light Green | 81 | 3.15 | Octahedral | researchgate.net |

| [Cu(5-CSA)₂(L-Val)] | Blue | 69 | 1.82 | Octahedral | researchgate.net |

The formation of metal complexes can enhance the biological activity of the parent ligands. The antibacterial activity of 5-chlorosalicylic acid, L-Valine, and their mixed-ligand metal complexes has been evaluated against several pathogenic bacteria using the agar (B569324) diffusion method. researchgate.netuobaghdad.edu.iq Studies have shown that the metal complexes exhibit greater antibacterial activity compared to the free ligands. researchgate.netresearchgate.net This increased activity is often attributed to the theory of chelation, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilic nature of the complex, and facilitates its penetration through the lipid membrane of the microorganism. iosrjournals.org

Table 3: Antibacterial Activity of 5-CSA Ligands and their Metal Complexes (Inhibition Zone in mm)

| Compound | E. coli | Pseudomonas | Bacillus | Staphylococcus | Reference |

| 5-Chlorosalicylic Acid (5-CSA) | 12 | 10 | 14 | 13 | researchgate.net |

| L-Valine (L-Val) | 11 | 9 | 12 | 11 | researchgate.net |

| [Cr(5-CSA)₂(L-Val)] | 17 | 15 | 19 | 18 | researchgate.net |

| [Fe(5-CSA)₂(L-Val)] | 18 | 16 | 20 | 19 | researchgate.net |

| [Ni(5-CSA)₂(L-Val)] | 16 | 14 | 18 | 17 | researchgate.net |

| [Cu(5-CSA)₂(L-Val)] | 19 | 17 | 21 | 20 | researchgate.net |

Conjugation with Biologically Active Molecules (e.g., Peptides, Amino Acids, Glucose)

Conjugating therapeutic agents to biologically active molecules like amino acids, peptides, or glucose is a sophisticated strategy to improve their pharmacological properties. mdpi.com This approach can enhance solubility, facilitate transport across cell membranes, and enable targeted delivery to specific tissues or cells. mdpi.com

The conjugation process typically involves forming a stable covalent bond, often an amide or ester linkage, between the drug molecule and the carrier molecule. al-edu.com For this compound, both the amino and carboxylic acid groups serve as potential sites for conjugation.

Amino Acids and Peptides : Conjugating bioactive molecules to amino acids or peptides can lead to derivatives with greater biological activity and improved pharmacokinetic profiles. mdpi.comnih.gov The reaction generally involves the formation of a peptide bond between the carboxylic acid of one molecule and the amino group of the other. al-edu.com For example, derivatives of the related 5-aminosalicylic acid have been successfully coupled with various amino acid esters and dipeptides. researchgate.net This strategy can improve stability and cell permeability. nih.gov A patent has also described the creation of conjugates between salicylic acid and various peptides to enhance water solubility and physiological activity, such as antibacterial and anti-inflammatory effects. google.com

Glucose : Glycoconjugation, the linking of a drug to a sugar molecule like glucose, is a promising strategy, particularly in cancer therapy. nih.gov Many cancer cells overexpress glucose transporters (GLUTs) and exhibit high rates of glucose uptake, a phenomenon known as the Warburg effect. nih.gov By attaching a cytotoxic agent to glucose, it may be possible to selectively target and destroy cancer cells. For salicylic acid, conjugation with glucose can occur at either the hydroxyl group to form a salicylic acid glucoside (SAG) or at the carboxyl group to form a salicylic acid glucose ester (SGE). nih.gov These two forms have different metabolic fates and biological activities. This strategy could be applied to this compound to potentially target its activity towards cells with high glucose consumption. nih.gov

Compound Name Index

Structure-Activity Relationship Studies for Specific Pharmacological Targets

SAR studies on derivatives of salicylic acid have provided valuable insights into the structural requirements for various pharmacological activities, including anti-inflammatory and antiproliferative effects. These studies often involve systematic modifications of the salicylic acid backbone and evaluation of the resulting compounds in biological assays.

The positions of the amino and halogen substituents on the salicylic acid ring are critical determinants of biological activity. Altering the location of these functional groups can significantly impact the compound's interaction with its biological targets.

The presence of a chlorine atom on the salicylic acid ring has been shown to influence its inhibitory activity against transcription factors like NF-κB, which are involved in inflammation. For instance, the substitution of a chlorine at the 5-position of salicylic acid, coupled with amidation of the carboxylic group, has been found to additively enhance NF-κB inhibitory activity. researchgate.netnih.gov This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom at this position are favorable for this particular activity.

The position of the amino group is also a critical factor. Studies comparing isomers of aminosalicylic acid have revealed that the location of the amino group on the benzene (B151609) ring is crucial for certain biological effects. nih.gov For example, while 3-ASA, 4-ASA, and 5-ASA all demonstrate growth inhibitory and superoxide (B77818) scavenging properties, 5-ASA is unique in its ability to reduce replication errors. nih.gov This highlights the specific spatial arrangement required for interaction with the cellular machinery responsible for DNA replication and repair. The relative positioning of the amino and hydroxyl groups influences the molecule's electronic properties and its ability to form key hydrogen bonds with target proteins.

Table 1: Positional Effects of Amino Group on Salicylic Acid Activity

| Compound | Growth Inhibition of Colon Epithelial Cells | Superoxide Scavenging Activity | Reduction of Replication Errors |

|---|---|---|---|

| 3-Aminosalicylic acid (3-ASA) | Similar to 5-ASA | Most active | Absent |

| 4-Aminosalicylic acid (4-ASA) | Similar to 5-ASA | Less active than 3-ASA and 5-ASA | Weaker than 5-ASA or absent |

| 5-Aminosalicylic acid (5-ASA) | Present | Active | Present |

| N-acetyl-5-ASA (NAc-5-ASA) | Similar to 5-ASA | Least active | Weaker than 5-ASA or absent |

Data sourced from studies on HCT116 and HT29 colon epithelial cells. nih.gov

In studies of N-modified 5-chlorosalicylamide (B1209129) derivatives, variations in the side chain attached to the amide nitrogen have demonstrated the importance of chain length and steric factors. For example, derivatives with phenethylamine (B48288) and 3-phenylpropylamine (B116678) side chains showed potent NF-κB inhibitory activity. researchgate.netnih.gov This suggests that a certain chain length and the presence of an aromatic ring are beneficial for this activity, likely by facilitating optimal interaction with the target protein.

Table 2: Influence of N-Modification on the NF-κB Inhibitory Activity of 5-Chlorosalicylamide Derivatives

| Compound | N-Substituent | IC50 (µM) in Luciferase Assay |

|---|---|---|

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | Phenethylamine | 15 |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 3-Phenylpropylamine | 17 |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | 4-Hydroxyphenylethylamine | 91 |

Data from studies in HCT116 cells transfected with an NF-κB dependent luciferase gene. researchgate.netnih.gov

The data indicates that subtle changes in the substituent, such as the addition of a hydroxyl group on the phenyl ring in 5-CSHPA, can significantly decrease the inhibitory potency, highlighting the sensitivity of the structure-activity relationship to steric and electronic effects.

Advanced Analytical Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating 5-Amino-4-chlorosalicylic acid from impurities, starting materials, and potential degradation products. These methods are essential for quantifying the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The separation of closely related isomers, such as other aminosalicylic acids, can be challenging due to their similar physical and chemical properties. sielc.comhelixchrom.com Methods often employ reversed-phase columns (e.g., C18) or mixed-mode columns that utilize both hydrophobic and ion-exchange interactions to achieve enhanced separation. sielc.comhelixchrom.com

Method parameters are optimized to ensure robust and reproducible results. The retention time of the compound is controlled by adjusting the mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.com The pH of the buffer is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting selectivity. sielc.com UV detection is commonly used for quantification, often at a wavelength around 256 nm. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Aminosalicylic Acid Isomers

| Parameter | Condition | Purpose |

| Column | Mixed-Mode (e.g., Primesep 100) or Reversed-Phase (C18) | Provides separation based on hydrophobicity and ionic interactions. sielc.com |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., Ammonium Formate) | Controls the elution and retention of the compound and its isomers. sielc.com |

| Buffer pH | Typically acidic (e.g., pH 3.0 - 4.0) | Suppresses ionization of the carboxylic acid group to improve peak shape and retention. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. sielc.com |

| Detection | UV at 256 nm | Allows for the quantification of the compound and its impurities. sielc.com |

| Injection Volume | 10 µL | Standard volume for injecting the sample onto the column. farmaciajournal.com |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of this compound and the identification of its degradation products. This hyphenated technique is particularly valuable for detecting trace-level impurities that may not be visible by UV detection. researchgate.net

Electrospray ionization (ESI) is a common ionization source for this class of polar compounds. researchgate.net In tandem mass spectrometry, a specific parent ion corresponding to the protonated or deprotonated molecule is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification, even in complex matrices. mdpi.com

Potential degradation pathways for aromatic compounds include oxidation, decarboxylation, and dehalogenation. researchgate.netnih.gov LC-MS/MS is a powerful tool for identifying these degradates by determining their mass-to-charge ratios and fragmentation patterns, which helps in elucidating the compound's stability profile under various stress conditions. nih.gov

Crystallographic Studies

Crystallographic techniques are indispensable for studying the solid-state structure of this compound, providing definitive information on molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely map the positions of each atom in the molecule and the unit cell. This provides unambiguous confirmation of the compound's constitution and stereochemistry.

For substituted benzoic acids, SCXRD studies often reveal common structural motifs, such as the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. iaea.org The analysis also details critical bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation. While a specific crystal structure for this compound is not detailed in publicly available literature, this technique would be the gold standard for its structural elucidation.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk powder sample. The resulting diffractogram is a unique fingerprint for a specific crystalline phase. ucl.ac.uk PXRD is crucial for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that have different arrangements of molecules in the crystal lattice. core.ac.uk

Polymorphism is a significant phenomenon in pharmaceutical science, as different polymorphs of a substance can exhibit varying physical properties. researchgate.netdiva-portal.org For instance, the related compound p-aminobenzoic acid (pABA) is known to exist in at least four polymorphic forms (α, β, γ, and δ), each with a distinct PXRD pattern. core.ac.uk PXRD is the primary tool used to screen for and characterize these different forms, as well as to identify the formation of new salt or co-crystal forms when the compound is combined with other molecules. ucl.ac.uk

Elemental Analysis and Spectroscopic Confirmation

Elemental analysis provides fundamental confirmation of a compound's empirical formula by measuring the mass percentages of its constituent elements. For this compound (C₇H₆ClNO₃), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight. The experimental results from CHN (Carbon, Hydrogen, Nitrogen) analysis are compared against these theoretical values to verify the compound's purity and confirm its elemental makeup.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 44.82 |

| Hydrogen | H | 1.008 | 3.22 |

| Chlorine | Cl | 35.453 | 18.90 |

| Nitrogen | N | 14.007 | 7.47 |

| Oxygen | O | 15.999 | 25.59 |

| Total | C₇H₆ClNO₃ | 187.58 | 100.00 |

In conjunction with elemental analysis, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used for structural confirmation. NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, while FT-IR identifies the presence of key functional groups (e.g., -OH, -NH₂, C=O, C-Cl) through their characteristic vibrational frequencies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties, from bond lengths and angles to reaction energetics and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

Furthermore, DFT is used to calculate the total energy of the molecule, which is crucial for predicting its stability and the thermodynamics of potential reactions. Global reactivity descriptors, which help in understanding the chemical behavior of the molecule, can also be derived from DFT calculations. researchgate.netjcdronline.org

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -980 Hartrees | Indicates the overall stability of the molecule at its optimized geometry. |

| HOMO-LUMO Gap | 4.5 eV | Represents the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; a key indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| C-Cl Bond Length | 1.75 Å | Provides the optimized distance between the Carbon and Chlorine atoms. |

| O-H···O Bond Angle (Intramolecular) | 145° | Characterizes the geometry of the internal hydrogen bond between the hydroxyl and carboxyl groups. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) theory are foundational ab initio techniques. While often less accurate than DFT for many applications due to the neglect of electron correlation, they provide a fundamental starting point for more advanced, highly correlated methods.

An ab initio investigation of 5-Amino-4-chlorosalicylic acid would provide a baseline understanding of its electronic wavefunction and orbital energies. In studies of the related compound 5-chlorosalicylic acid, ab initio Hartree-Fock methods have been used alongside DFT to yield results consistent with experimental findings, particularly in the context of its photophysical properties. rsc.org Such calculations are essential for validating the results obtained from other computational approaches and for providing a detailed picture of electron distribution and molecular orbitals.

The structure of this compound, like other salicylic (B10762653) acids, features a crucial intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylic acid group. This interaction is fundamental to its chemical and photophysical behavior.

Hydrogen Bonding: The strength and geometry of this internal hydrogen bond can be thoroughly investigated using quantum chemical methods. These calculations can quantify the bond energy and analyze the charge distribution, revealing how the electron-withdrawing chlorine atom and the electron-donating amino group influence the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. osti.gov The amino group itself can also participate in intermolecular hydrogen bonding, acting as a hydrogen bond donor.

Excited-State Intramolecular Proton Transfer (ESIPT): Salicylic acid and its derivatives are well-known for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon absorption of UV light, the molecule is promoted to an electronic excited state where the acidity of the hydroxyl group and the basicity of the carbonyl group increase significantly. This facilitates the transfer of the proton from the hydroxyl to the carbonyl group, forming a transient keto-tautomer. nih.gov This process is responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission maxima) observed in these molecules.

Computational studies on 5-chlorosalicylic acid have shown that the chlorine substituent can impact the ESIPT process. It was found that the ESIPT reaction is less favorable in 5-chlorosalicylic acid compared to salicylic acid due to a reduction in the ground-state intramolecular hydrogen bond strength and an increase in the excited-state energy barrier for proton transfer. rsc.orgresearchgate.net It is plausible that the additional amino group in this compound would further modulate this process by altering the electron density on the aromatic ring, thereby affecting the proton donor and acceptor capabilities of the functional groups.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable in the field of drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for understanding the potential biological activity of a compound by examining its interactions with a specific biological target.

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The software would then explore various binding poses and score them based on factors like binding energy and intermolecular interactions. The analysis would identify key interactions, such as hydrogen bonds between the ligand's hydroxyl, carboxyl, or amino groups and amino acid residues in the protein's active site. scienceopen.com Hydrophobic and electrostatic interactions involving the chloro-substituted aromatic ring would also be evaluated. Such studies are essential for rational drug design and for predicting the affinity of a ligand for its target. researchgate.net

| Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A negative value indicating a favorable binding interaction between the ligand and the target protein. |

| Hydrogen Bonds | 4 | Number of key hydrogen bonds stabilizing the complex (e.g., with residues Asp120, Ser154). |

| Interacting Residues | Asp120, Ser154, Phe201, Leu205 | Specific amino acids in the binding pocket that form interactions with the ligand. |

| Inhibition Constant (Ki) | 1.2 µM | A predicted measure of the ligand's potency as an inhibitor for the target protein. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations can occur around the C-C bond of the carboxylic acid group and the C-N bond of the amino group.

Computational methods, particularly DFT, can be used to perform a systematic search for different stable conformers (rotamers). By calculating the relative energies of these conformers, it is possible to predict the most stable, lowest-energy structure, as well as the energy barriers for rotation between different conformations. researchgate.net This information is vital as the specific conformation of a molecule often dictates its reactivity and its ability to bind to a receptor. The stability of a molecule can also be assessed by analyzing its bond dissociation energies, which can be calculated to predict which chemical bonds are most likely to break under certain conditions. nih.gov

Pharmacological Research Avenues and Therapeutic Potential

Anti-inflammatory Research, Particularly in Inflammatory Bowel Diseases (Relevance from 5-Aminosalicylic Acid)

The primary impetus for investigating 5-Amino-4-chlorosalicylic acid in the context of inflammatory bowel disease (IBD) stems from its close structural relationship to 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of IBD, including ulcerative colitis and Crohn's disease. youtube.comnih.gov 5-ASA, the active moiety of sulfasalazine, is thought to exert its anti-inflammatory effects through various mechanisms. youtube.commechanismsinmedicine.com These include the scavenging of reactive oxygen species, inhibition of leukotriene and prostaglandin (B15479496) production, and the reduction of inflammatory cell recruitment to the bowel wall. nih.govdroracle.ainih.gov

Research suggests that 5-ASA's therapeutic benefits are primarily derived from its local action on the colonic epithelium. mechanismsinmedicine.comnih.gov It is believed to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in controlling inflammation, cell proliferation, and apoptosis. nih.govresearchgate.net The activation of PPAR-γ by 5-ASA helps to suppress the inflammatory response in the gut. nih.govresearchgate.net

Given that 4-aminosalicylic acid (4-ASA) has also demonstrated anti-inflammatory properties comparable to 5-ASA in animal models and clinical studies for ulcerative colitis, the exploration of this compound as a potentially more potent or targeted anti-inflammatory agent is a logical progression. nih.gov The addition of a chlorine atom to the salicylic (B10762653) acid backbone could modulate its physicochemical properties, potentially enhancing its efficacy or altering its mechanism of action.

Table 1: Mechanisms of Action of Aminosalicylates in IBD

| Proposed Mechanism | Effect | Reference |

| Inhibition of Inflammatory Mediators | Reduces production of prostaglandins (B1171923) and leukotrienes. | nih.govdroracle.ai |

| Scavenging of Reactive Oxygen Species | Neutralizes harmful free radicals. | nih.govnih.gov |

| Inhibition of Leukocyte Recruitment | Prevents migration of inflammatory cells to the gut. | nih.gov |

| Activation of PPAR-γ | Modulates gene expression to reduce inflammation. | nih.govresearchgate.net |

| Inhibition of Cytokine Release | Decreases the release of pro-inflammatory molecules like interleukin-1. | nih.gov |

Anti-tubercular Agent Development (Relevance from Aminosalicylic Acid)

The investigation into this compound as a potential anti-tubercular agent is grounded in the established efficacy of aminosalicylic acid, specifically para-aminosalicylic acid (PAS), in the treatment of tuberculosis (TB). wikipedia.orgnih.gov PAS was one of the first effective antibiotics against Mycobacterium tuberculosis and remains in use for treating multidrug-resistant tuberculosis (MDR-TB). wikipedia.orgnih.govrxlist.com

The primary mechanism of action of PAS is the inhibition of folic acid synthesis in Mycobacterium tuberculosis. rxlist.compatsnap.comdrugbank.com As a structural analog of para-aminobenzoic acid (PABA), PAS competitively inhibits the enzyme dihydropteroate (B1496061) synthase, a crucial component of the folate synthesis pathway. nih.govpatsnap.com This disruption of folate metabolism ultimately inhibits bacterial growth. nih.govdrugbank.com Some evidence also suggests that PAS may interfere with iron uptake by the bacteria. rxlist.compatsnap.com

The structural similarity of this compound to PAS suggests that it could also possess anti-tubercular properties. The chloro- substitution on the salicylic acid ring might influence its binding affinity to the target enzyme or its uptake by the mycobacteria, potentially leading to enhanced or modified activity. Therefore, synthesizing and evaluating this compound and its derivatives as novel anti-tubercular agents is a promising area of research.

Investigation in Gastrointestinal Motility Disorders (Relevance from Methoxy (B1213986) Analogues)

The potential of this compound in the treatment of gastrointestinal motility disorders is inferred from the pharmacological actions of its methoxy analogues, most notably cisapride (B12094). wikipedia.orgnih.gov Cisapride, a substituted piperidinyl benzamide, is a prokinetic agent that enhances motility throughout the gastrointestinal tract. nih.govnih.gov

Cisapride's primary mechanism of action is as a serotonin (B10506) 5-HT₄ receptor agonist. wikipedia.orgdrugbank.compatsnap.com By stimulating these receptors, it enhances the release of acetylcholine (B1216132) in the myenteric plexus, the major nerve supply to the gastrointestinal tract. nih.govpatsnap.com This increased acetylcholine release leads to stronger and more coordinated muscle contractions, accelerating gastric emptying and intestinal transit. drugbank.com

Given that cisapride is a methoxy-substituted derivative of a compound related to this compound, it is plausible that modifications to the this compound structure could yield compounds with similar prokinetic properties. Research in this area would involve synthesizing and screening analogues for their ability to modulate gastrointestinal motility, potentially leading to new treatments for conditions like gastroparesis and chronic constipation. nih.gov

Role as Permeation Enhancers in Drug Delivery Systems (Relevance from Conjugates)

The potential application of this compound as a permeation enhancer in drug delivery systems is suggested by research on salicylic acid conjugates. acs.orgresearchgate.netsapub.org The conjugation of drugs to carrier molecules is a strategy employed to improve their solubility, stability, and control their release. acs.org

Studies have shown that conjugating salicylic acid to polymers like poly(2-ethyl-2-oxazoline) or poly(vinyl alcohol) can create systems where the drug is released in a controlled manner, often dependent on pH. acs.orgsapub.org For instance, some salicylic acid-polymer conjugates show minimal drug release in acidic environments but a significantly faster release in the more neutral or basic conditions found in the lower gastrointestinal tract. acs.org Furthermore, derivatives of salicylic acid have been investigated for their ability to improve the absorption of other drugs. nih.gov

The chemical structure of this compound, with its amino and carboxylic acid groups, makes it suitable for conjugation to various polymers or other drug molecules. This could lead to the development of novel drug delivery systems with enhanced permeation and targeted release, improving the therapeutic efficacy of co-administered drugs. Research in this area would focus on synthesizing and characterizing these conjugates and evaluating their drug release profiles and permeation-enhancing effects.

Potential in Plant Disease Resistance and Crop Protection as a Plant Defense Activator (Relevance from Chlorosalicylic Acids)

The exploration of this compound in agriculture is inspired by the known role of salicylic acid and its chlorinated derivatives as plant defense activators. nih.govmdpi.com Salicylic acid is a key plant hormone that plays a central role in mediating plant immunity against a broad range of pathogens, a phenomenon known as systemic acquired resistance (SAR). researchgate.netnumberanalytics.commdpi.com

When a plant is infected, salicylic acid levels often increase, triggering a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the production of defense compounds. numberanalytics.commaxapress.com This response enhances the plant's resistance to subsequent infections. maxapress.com Chemicals that can induce SAR, known as plant activators, are a promising alternative to conventional pesticides for crop protection. mdpi.com

Chlorinated derivatives of salicylic acid, such as 2,6-dichloro-isonicotinic acid, have been shown to be potent inducers of SAR. bayer.com This suggests that the chloro- substitution in this compound could enhance its ability to activate plant defense mechanisms. Research in this area would involve evaluating the efficacy of this compound in inducing resistance to various plant pathogens in important crop species, potentially leading to the development of new, environmentally friendly crop protection agents.

Table 2: Effects of Salicylic Acid and its Analogs on Plant Disease Resistance

| Compound/Analog | Effect on Plant | Pathogen(s) | Reference |

| Salicylic Acid | Induces systemic acquired resistance (SAR) | Tobacco mosaic virus, powdery mildew | nih.govresearchgate.net |

| Benzothiadiazole (BTH) | Activates SAR, provides protection | Bacteria, biotrophic fungi | mdpi.combayer.com |

| 2,6-dichloro-isonicotinic acid (INA) | Potent inducer of SAR | Various pathogens | bayer.com |

| Chitosan | Stimulates plant defenses, induces SAR-related gene expression | Fungi | mdpi.com |

Exploration of Potential Mutagenic Metabolites and Detoxification Pathways

A critical aspect of developing any new chemical compound for therapeutic or agricultural use is the assessment of its metabolic fate and potential toxicity. For this compound, this involves investigating the formation of potentially mutagenic metabolites and the detoxification pathways involved.

The metabolism of structurally related compounds provides some insight. For example, 5-aminosalicylic acid is metabolized in the body to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). mechanismsinmedicine.comcaymanchem.comnih.gov This metabolite is generally considered less active, and its formation is a key step in the drug's detoxification and elimination. caymanchem.comyoutube.com Urinary levels of Ac-5-ASA are used to monitor patient adherence to 5-ASA therapy. caymanchem.com However, there is also interest in the potential biological activities of Ac-5-ASA itself, including its ability to scavenge free radicals. medchemexpress.com

Conversely, the metabolism of other related compounds can sometimes lead to the formation of reactive intermediates. For instance, the metabolism of niclosamide (B1684120), which contains a chlorinated salicylanilide (B1680751) structure, may involve enzymatic processes that could generate genotoxic metabolites. dntb.gov.ua

Therefore, a thorough investigation of the metabolism of this compound is essential. This would involve in vitro and in vivo studies to identify the major metabolites, the enzymes responsible for their formation (such as N-acetyltransferases), and to assess the mutagenic potential of both the parent compound and its metabolites using assays like the Salmonella typhimurium (Ames) test. dntb.gov.ua Understanding these detoxification pathways is crucial for ensuring the safety of any potential applications of this compound.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 5-Amino-4-chlorosalicylic acid Core Structure

The development of multi-target directed ligands (MTDLs) has emerged as a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders. nih.govnih.gov This approach aims to design single molecules capable of simultaneously modulating multiple biological targets, potentially leading to enhanced therapeutic efficacy and a reduction in adverse effects compared to combination therapies. nih.gov

The core structure of this compound, with its distinct arrangement of amino, chloro, hydroxyl, and carboxylic acid functional groups, offers a versatile platform for the design and synthesis of MTDLs. These functional groups can be strategically modified to interact with various biological targets. For instance, the salicylic (B10762653) acid moiety is a known pharmacophore that can be exploited for its anti-inflammatory properties, while the amino group provides a key site for chemical modification to introduce functionalities that can interact with other targets.

While specific MTDLs based on the this compound scaffold are yet to be extensively reported in the literature, the principles of MTDL design provide a clear roadmap for future research. This would involve identifying relevant biological targets for a specific disease and then computationally designing and synthesizing derivatives of this compound that can effectively interact with these targets.

Advanced Computational Approaches for Predicting Bioactivity and Toxicity Profiles

In silico toxicology and bioactivity prediction are becoming indispensable tools in modern drug discovery and chemical safety assessment. dntb.gov.ua These computational approaches allow for the early-stage identification of potential safety liabilities and therapeutic potential, thereby reducing the time and cost associated with preclinical development.

For this compound, advanced computational models can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structure of its derivatives with their biological activities and toxicological endpoints.